6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound that belongs to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2-amino-4-chlorobenzoic acid derivatives: with methyl isocyanate.
Condensation reactions: involving chloroaniline derivatives and methyl-substituted carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: for controlled synthesis.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation products: Oxidized benzoxazine derivatives.
Reduction products: Reduced benzoxazine derivatives.
Substitution products: Halogen-substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
- 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
- 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
Uniqueness
6-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazine derivatives.
Properties
CAS No. |
37795-78-1 |
---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-7-methyl-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6ClNO3/c1-4-2-7-5(3-6(4)10)8(12)14-9(13)11-7/h2-3H,1H3,(H,11,13) |
InChI Key |
SJXQZTKQRUHPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.